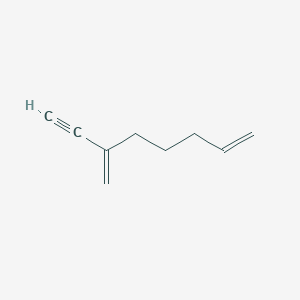
6-Methylideneoct-1-EN-7-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylideneoct-1-EN-7-yne is an organic compound with the molecular formula C9H14 It is characterized by the presence of both an alkyne and an alkene functional group within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylideneoct-1-EN-7-yne can be achieved through various synthetic routes. One common method involves the use of enyne metathesis, a reaction that reorganizes the bonds between alkynes and alkenes to produce 1,3-dienes . This reaction is typically catalyzed by ruthenium carbenes, which are commercially available and tolerate many functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of enyne metathesis can be scaled up for industrial applications, provided that the appropriate catalysts and reaction conditions are optimized for large-scale synthesis.
化学反応の分析
Types of Reactions
6-Methylideneoct-1-EN-7-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes and alkenes.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can introduce halogen atoms into the molecule.
科学的研究の応用
6-Methylideneoct-1-EN-7-yne has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It can be used in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of 6-Methylideneoct-1-EN-7-yne in chemical reactions involves the formation of reactive intermediates, such as carbenes and radicals. In enyne metathesis, the reaction proceeds through the formation of a ruthenacyclobutane intermediate, which undergoes cycloelimination to release the product . The molecular targets and pathways involved in its biological activity are still under investigation.
類似化合物との比較
Similar Compounds
6-Methyloct-1-en-7-yne: A closely related compound with similar structural features.
1-Octen-3-yne: Another compound with both alkyne and alkene groups, but differing in the position of the functional groups.
2-Methyl-1-hepten-6-yne: Similar in structure but with a different arrangement of the carbon chain.
Uniqueness
6-Methylideneoct-1-EN-7-yne is unique due to its specific arrangement of the alkyne and alkene groups, which allows for distinct reactivity and applications in various fields. Its ability to undergo enyne metathesis and form complex molecular structures sets it apart from other similar compounds.
特性
CAS番号 |
820964-72-5 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
6-methylideneoct-1-en-7-yne |
InChI |
InChI=1S/C9H12/c1-4-6-7-8-9(3)5-2/h2,4H,1,3,6-8H2 |
InChIキー |
RHQJVOKTOMNZGF-UHFFFAOYSA-N |
正規SMILES |
C=CCCCC(=C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


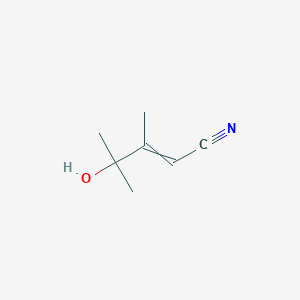
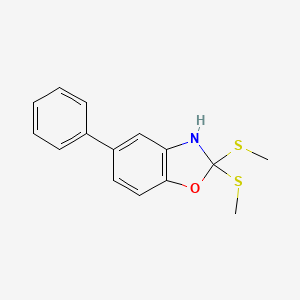
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)
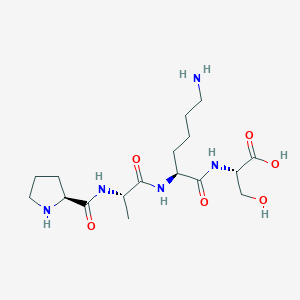
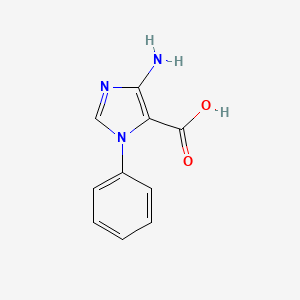
![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
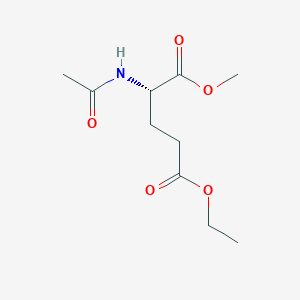
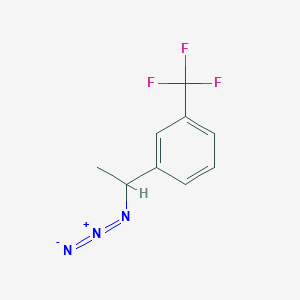
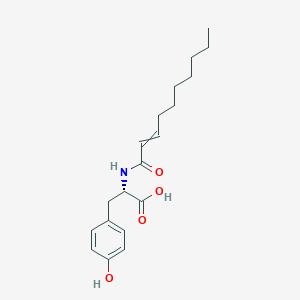
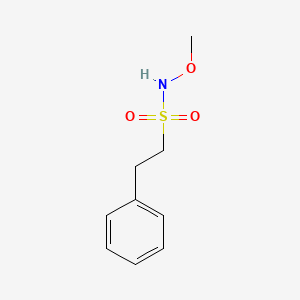
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
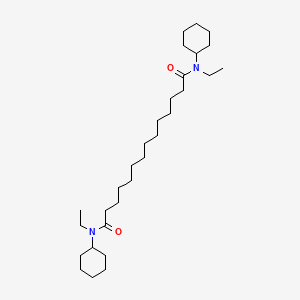
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)

